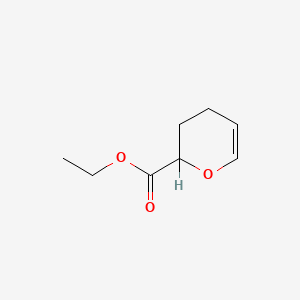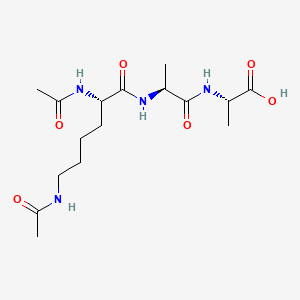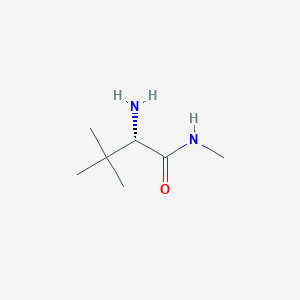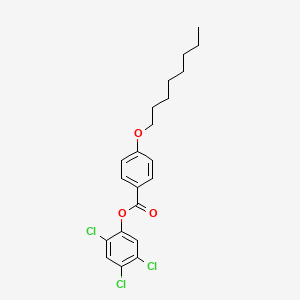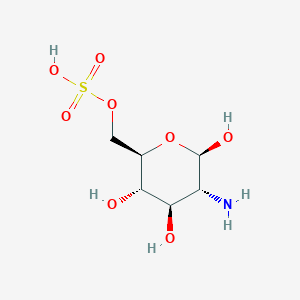
Glucosamine 6-sulfate
Übersicht
Beschreibung
Glucosamine is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids . It is part of the structure of two polysaccharides, chitosan and chitin . Glucosamine is one of the most abundant monosaccharides . It is produced commercially by the hydrolysis of shellfish exoskeletons or, less commonly, by fermentation of a grain such as corn or wheat .
Synthesis Analysis
Glucosamine is usually produced from glucose by fermentation in a coupled manner with N-acetylglucosamine (GlcNAc) . With glucose as the starting material and glutamine as an amino donor, GlcN-6-P is synthesized through the sequential catalysis by the glucose transporter, phosphoglucose isomerase, and glucoamine-6-P synthase (GlmS) .Molecular Structure Analysis
The molecular formula of glucosamine 6-sulfate is C6H13NO8S . Its average mass is 259.234 Da and its monoisotopic mass is 259.036194 Da .Chemical Reactions Analysis
Glucosamine sulfate/hydrochloride finished products or raw materials are dissolved in water. The glucosamine free base (GFB) is released by adding triethylamine to the solution and derivatized with N -9-fluorenylmethoxycarbonyloxy succinimide (FMOC-Su). The derivative is separated by high-performance liquid chromatography (HPLC) and measured with UV detection .Physical And Chemical Properties Analysis
Glucosamine is highly hydrophilic . It is an important compound required for the formation of cartilage cells and represents one of the elementary units of the cartilage matrix and joint fluid .Wissenschaftliche Forschungsanwendungen
Osteoarthritis Treatment
Glucosamine 6-sulfate is commonly used in the treatment of osteoarthritis, particularly for knee joint pain relief. Research suggests that it may help slow down the degeneration of knee joints associated with osteoarthritis by providing substrates for the biosynthesis of cartilage extracellular matrix .
Cardiovascular Health
A study highlighted by ScienceDaily noted that daily intake of glucosamine/chondroitin was linked to a significant reduction in cardiovascular-related deaths . This suggests potential applications in cardiovascular health management.
Anti-inflammatory and Anti-catabolic Effects
Glucosamine has been shown to have anti-inflammatory and anti-catabolic mechanisms of action, which could be beneficial in various inflammatory conditions .
Hyaluronic Acid Production
It induces the production of hyaluronic acid (HA) in human chondrocytes and synovial cells, which is crucial for joint health as HA contributes to the viscosity and elasticity of the synovial fluid .
Nutraceutical Applications
As a nutraceutical, glucosamine is widely used in veterinary management for the treatment of osteoarthritis, showcasing its therapeutic potential beyond human medicine .
Dietary Supplement
Glucosamine serves as a nutritional supplement in food and is one of the most commonly used dietary supplements worldwide, indicating its perceived benefits for general health maintenance .
Safety and Hazards
Glucosamine sulfate is likely safe in most adults when used for up to 3 years . Glucosamine hydrochloride is possibly safe for most adults when used for up to 2 years . N-acetyl glucosamine is also possibly safe when used for up to 6 months . Glucosamine can cause some mild side effects including bloating, nausea, diarrhea, and constipation .
Zukünftige Richtungen
There is interest in using glucosamine for a number of other purposes, but there isn’t enough reliable information to say whether it might be helpful . More studies should be performed in order to develop a competitive enzymatic pathway using Aspergillus niger mycelium for the preparation of high-end Glucosamine .
Wirkmechanismus
Target of Action
Glucosamine 6-sulfate primarily targets the cartilage cells in the body . It is an important component of glycoproteins and proteoglycans , which are essential for the formation and growth of cartilage cells .
Mode of Action
Glucosamine 6-sulfate interacts with its targets by contributing to the structural diversity of heparan sulfate (HS) polysaccharides . The 6-O-sulfation of HS, catalyzed by 6-O-sulfotransferases (6OSTs) during biosynthesis, is critically involved in the binding of many proteins . This interaction results in changes in the structure and function of the cartilage cells .
Biochemical Pathways
Glucosamine 6-sulfate affects the biochemical pathways involved in the synthesis of heparan sulfate . It is synthesized from glucose by fermentation in a coupled manner with N-acetylglucosamine (GlcNAc) . The process involves the sequential catalysis by the glucose transporter, phosphoglucose isomerase, and glucosamine-6-P synthase (GlmS) .
Pharmacokinetics
The pharmacokinetics of Glucosamine 6-sulfate involves its absorption, distribution, metabolism, and excretion (ADME). It is bioavailable after oral administration . Its pharmacokinetics support once-daily dosage . Steady state peak concentrations at the therapeutic dose of 1500 mg were found to be effective in selected in vitro mechanistic studies .
Result of Action
The molecular and cellular effects of Glucosamine 6-sulfate’s action include the promotion of cartilage cell growth and the prevention of cartilage breakdown . It also lowers the expression of p38 MAPK and c-Jun N-terminal kinase (JNK) and elevates the extracellular signal-regulated kinase 1/2 (ERK-1/2) expression in the cartilage of rats with osteoarthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Glucosamine 6-sulfate. For instance, the production of Glucosamine 6-sulfate through microbial fermentation has the advantages of mild conditions, low environmental pollution, high production intensity, and product safety . The interindividual differences in the absorption and elimination of glucosamine 6-sulfate could lead to variable clinical outcomes in osteoarthritis .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDHILKWIRSIHB-QZABAPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glucosamine 6-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glucosamine 6-sulfate | |
CAS RN |
91674-26-9 | |
| Record name | Glucosamine 6-O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091674269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucosamine 6-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




